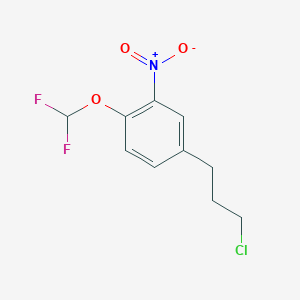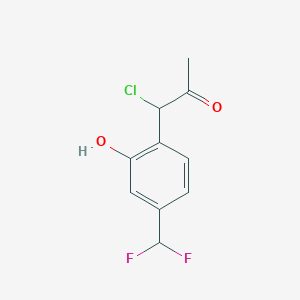
1-Chloro-1-(4-(difluoromethyl)-2-hydroxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(4-(difluoromethyl)-2-hydroxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, a difluoromethyl group, and a hydroxyphenyl group
Preparation Methods
The synthesis of 1-Chloro-1-(4-(difluoromethyl)-2-hydroxyphenyl)propan-2-one typically involves multiple steps. One common method includes the reaction of 4-(difluoromethyl)-2-hydroxybenzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Chloro-1-(4-(difluoromethyl)-2-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions, often using a catalyst or under basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1-(4-(difluoromethyl)-2-hydroxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing treatments.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged to create products with specific characteristics.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-(difluoromethyl)-2-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through interactions with cellular signaling pathways.
Comparison with Similar Compounds
1-Chloro-1-(4-(difluoromethyl)-2-hydroxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one: This compound has a similar structure but with a difluoromethoxy group instead of a hydroxy group, which may result in different chemical properties and biological activities.
1-Chloro-1-(4-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited in various research and industrial applications.
Properties
Molecular Formula |
C10H9ClF2O2 |
|---|---|
Molecular Weight |
234.62 g/mol |
IUPAC Name |
1-chloro-1-[4-(difluoromethyl)-2-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2O2/c1-5(14)9(11)7-3-2-6(10(12)13)4-8(7)15/h2-4,9-10,15H,1H3 |
InChI Key |
RIHOBSXQZHLJJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)C(F)F)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


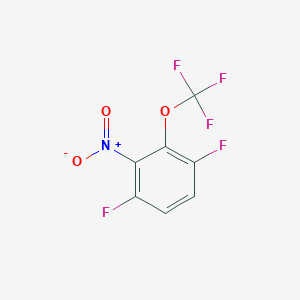
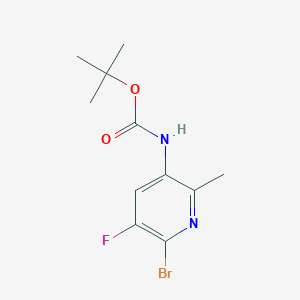
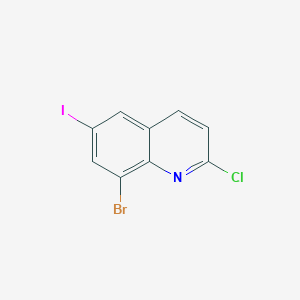
![4,6,7,7a-tetrahydro-3aH-pyrano[4,3-d]thiazole-2-carboxylic acid](/img/structure/B14046726.png)




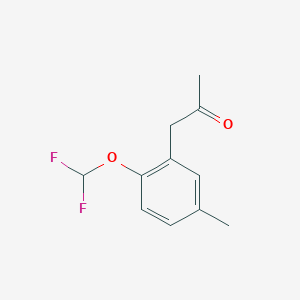
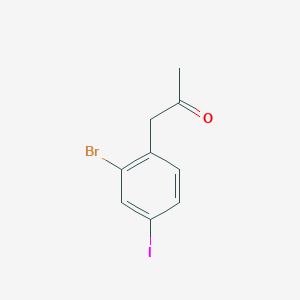

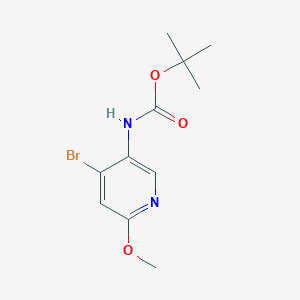
![4-Chloro-6-fluorobenzo[D]thiazole-2-thiol](/img/structure/B14046762.png)
